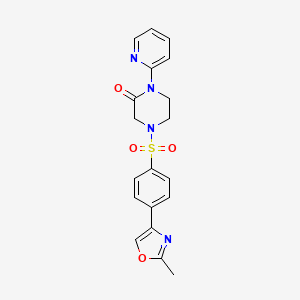
N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that features a nicotinamide core substituted with a p-tolyl group and a trimethylpyrazolyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available nicotinic acid, p-toluidine, and 3,4,5-trimethylpyrazole.
Step 1 Formation of Nicotinoyl Chloride: Nicotinic acid is converted to nicotinoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Step 2 Amide Formation: The nicotinoyl chloride is then reacted with p-toluidine in the presence of a base such as triethylamine to form N-(1-(p-tolyl)ethyl)nicotinamide.
Step 3 Pyrazole Substitution: Finally, the trimethylpyrazole is introduced via a nucleophilic substitution reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions may target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing selectivity and efficiency.
Material Science: Potential use in the development of organic semiconductors or as a building block for complex molecular architectures.
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemistry: Used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Wirkmechanismus
The mechanism by which N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The nicotinamide moiety can mimic natural substrates or inhibitors, while the pyrazole ring may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide Derivatives: Compounds like N-(1-(p-tolyl)ethyl)nicotinamide or N-(1-(p-tolyl)ethyl)-6-methyl-nicotinamide.
Pyrazole Derivatives: Compounds such as 3,4,5-trimethyl-1H-pyrazole or 3,4,5-trimethyl-1H-pyrazol-1-yl-acetic acid.
Uniqueness
N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both a nicotinamide and a trimethylpyrazole moiety allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-13-6-8-18(9-7-13)16(4)23-21(26)19-10-11-20(22-12-19)25-17(5)14(2)15(3)24-25/h6-12,16H,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIJGIZBINEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-[(2,6-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2808170.png)

![3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2808175.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2808179.png)

![2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2808183.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide](/img/structure/B2808184.png)
![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2808185.png)

![4-(2-methylpropyl)-1,5-dioxo-N-(propan-2-yl)-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2808187.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2808189.png)
![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2808190.png)
